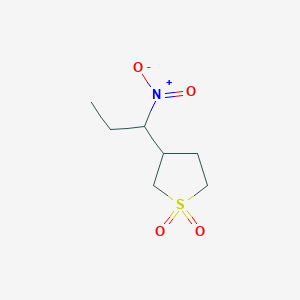

![molecular formula C10H13NO2 B098178 N-[4-(1-Hydroxyethyl)phenyl]acetamide CAS No. 16375-92-1](/img/structure/B98178.png)

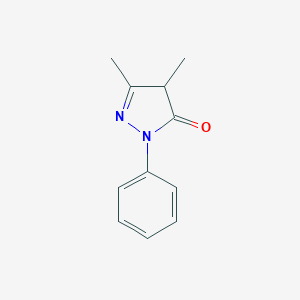

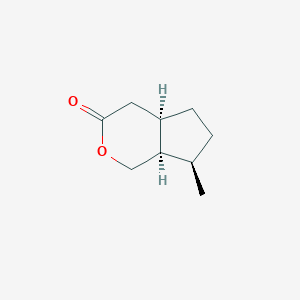

N-[4-(1-Hydroxyethyl)phenyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[4-(1-Hydroxyethyl)phenyl]acetamide, commonly known as paracetamol, is a widely used analgesic and antipyretic drug. It is one of the most commonly used drugs worldwide and is available over the counter in most countries. Paracetamol is used to treat a variety of conditions, including headaches, fever, and mild to moderate pain.

Mecanismo De Acción

Paracetamol works by inhibiting the production of prostaglandins, which are involved in the process of inflammation and pain. It does this by blocking the action of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins. Paracetamol is selective for COX-2, which is responsible for the production of prostaglandins in response to inflammation and pain.

Biochemical and Physiological Effects:

Paracetamol is rapidly absorbed from the gastrointestinal tract and reaches peak plasma concentrations within 30 minutes to 2 hours. It is metabolized in the liver and excreted in the urine. Paracetamol has a half-life of approximately 2-3 hours in adults and 4 hours in children. Paracetamol is generally well-tolerated, with few adverse effects at therapeutic doses.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Paracetamol is a widely used drug in laboratory experiments due to its well-known mechanism of action and low toxicity at therapeutic doses. However, paracetamol has limitations in laboratory experiments, as it is metabolized by the liver and can be affected by other drugs that are metabolized by the same pathway. Additionally, paracetamol can interfere with the measurement of liver enzymes, which can affect the interpretation of experimental results.

Direcciones Futuras

There are several future directions for research on paracetamol. One area of research is the development of new formulations of paracetamol that can improve its efficacy and reduce its side effects. Another area of research is the investigation of the potential use of paracetamol in the treatment of other conditions, such as inflammation, autoimmune diseases, and cancer. Additionally, research is needed to better understand the mechanisms of paracetamol metabolism and its interactions with other drugs.

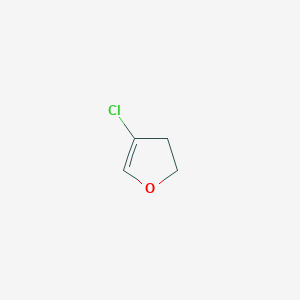

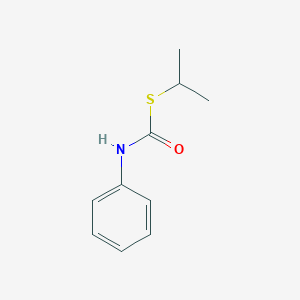

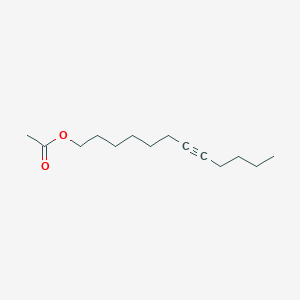

Métodos De Síntesis

Paracetamol can be synthesized through several methods, including the reduction of p-nitrophenol with sodium borohydride, the acetylation of p-aminophenol with acetic anhydride, or the nitration of phenol followed by reduction of the nitro group. The most commonly used method is the reduction of p-nitrophenol with sodium borohydride.

Aplicaciones Científicas De Investigación

Paracetamol has been extensively studied for its analgesic and antipyretic properties. It is commonly used in clinical trials to test the efficacy of new pain-relieving drugs. Paracetamol has also been studied for its potential use in the treatment of other conditions, such as osteoarthritis, rheumatoid arthritis, and cancer pain.

Propiedades

Número CAS |

16375-92-1 |

|---|---|

Fórmula molecular |

C10H13NO2 |

Peso molecular |

179.22 g/mol |

Nombre IUPAC |

N-[4-(1-hydroxyethyl)phenyl]acetamide |

InChI |

InChI=1S/C10H13NO2/c1-7(12)9-3-5-10(6-4-9)11-8(2)13/h3-7,12H,1-2H3,(H,11,13) |

Clave InChI |

AXSFXIYXBDIWQK-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=C(C=C1)NC(=O)C)O |

SMILES canónico |

CC(C1=CC=C(C=C1)NC(=O)C)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.